N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzo[d][1,4]dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactionsThe final step involves coupling the thiazole derivative with the benzo[d][1,4]dioxine-2-carboxamide under specific reaction conditions .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives
Scientific Research Applications
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and analgesic agent.
Biological Research: Studied for its antibacterial and antifungal properties.
Materials Science: Explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in inflammatory pathways, bacterial cell wall synthesis.
Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, disruption of bacterial cell wall integrity
Comparison with Similar Compounds
Similar Compounds
- N-(5-((4-nitrophenyl)sulfonyl)-1,3-thiazol-2-yl)-2-quinolinecarboxamide .
- N-(5-((4-nitrophenyl)sulfonyl)-1,3-thiazol-2-yl)-2-pyridinecarboxamide .
Uniqueness
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its combination of a thiazole ring and a benzo[d][1,4]dioxine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O7S2/c22-17(15-10-27-13-3-1-2-4-14(13)28-15)20-18-19-9-16(29-18)30(25,26)12-7-5-11(6-8-12)21(23)24/h1-9,15H,10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYLLUJFYSUFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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